molecular formula C11H12O2 B8720395 4-Cyclobutyloxybenzaldehyde

4-Cyclobutyloxybenzaldehyde

Cat. No.: B8720395
M. Wt: 176.21 g/mol
InChI Key: PEBWIVDNHPESAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyloxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is replaced by a cyclobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyloxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyloxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: 4-Cyclobutoxybenzoic acid.

    Reduction: 4-Cyclobutoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Cyclobutyloxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Research is ongoing to explore its potential as a bioactive compound. Its derivatives may exhibit interesting biological activities.

    Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyclobutyloxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, while the cyclobutoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

    4-Butoxybenzaldehyde: Similar in structure but with a butoxy group instead of a cyclobutoxy group.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of a cyclobutoxy group.

    4-Ethoxybenzaldehyde: Contains an ethoxy group instead of a cyclobutoxy group.

Uniqueness: 4-Cyclobutyloxybenzaldehyde is unique due to the presence of the cyclobutoxy group, which imparts different steric and electronic properties compared to other alkoxybenzaldehydes

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-cyclobutyloxybenzaldehyde

InChI

InChI=1S/C11H12O2/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-8,10H,1-3H2

InChI Key

PEBWIVDNHPESAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-hydroxybenzaldehyde (0.12 g) and cesium carbonate (0.49 g) in N,N-dimethylformamide (2 mL) was added cyclobutyl bromide (0.15 g), and the mixture was stirred at 65° C. overnight. To the reaction mixture was added 1 mol/L aqueous sodium hydroxide solution, and the mixture was extracted with diethyl ether. The organic layer was washed with 0.5 mol/L aqueous sodium hydroxide solution, water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-cyclobutyloxybenzaldehyde (0.13 g). To a solution of the obtained 4-cyclobutyloxybenzaldehyde (0.13 g) in methanol (10 mL) was added sodium borohydride (0.056 g), and the mixture was stirred at room temperature overnight. To the reaction mixture was added 1 mol/L hydrochloric acid solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give 4-cyclobutyloxybenzyl alcohol (0.12 g).
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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